alpha-((((2-Aminophenyl)methyl)methylamino)methyl)benzyl alcohol
Description
Chemical Structure and Properties alpha-((((2-Aminophenyl)methyl)methylamino)methyl)benzyl alcohol (CAS: 36674-59-6, referenced in ) is a benzyl alcohol derivative with a complex substitution pattern. Its structure includes:
- A benzyl alcohol core.
- An alpha-position substituent composed of a methylamino group linked to a 2-aminophenylmethyl moiety.
Synthesis: outlines methods for synthesizing aminomethyl benzyl alcohols via potassium t-butoxide-mediated reactions, followed by silica gel chromatography purification. The target compound likely requires protection/deprotection steps for the 2-aminophenyl group to prevent side reactions .
Properties
IUPAC Name |
2-[(2-aminophenyl)methyl-methylamino]-1-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-18(11-14-9-5-6-10-15(14)17)12-16(19)13-7-3-2-4-8-13/h2-10,16,19H,11-12,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGIYWMJXYCEFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1N)CC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30984107 | |
| Record name | 2-{[(2-Aminophenyl)methyl](methyl)amino}-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65514-97-8 | |
| Record name | α-[[[(2-Aminophenyl)methyl]methylamino]methyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65514-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-((((2-Aminophenyl)methyl)methylamino)methyl)benzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065514978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[(2-Aminophenyl)methyl](methyl)amino}-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-[[[(2-aminophenyl)methyl]methylamino]methyl]benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.804 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Catalytic Hydrogenation of Nitro Precursors
Reaction pathway :
2-Nitroacetophenone derivatives undergo hydrogenation with palladium catalysts (5% Pd/C) in ethanol at 50–100°C under 800–900 psi H₂. This reduces nitro groups to amines while preserving the benzyl alcohol backbone.
- Catalyst : Pd/C (5 wt%)
- Solvent : Absolute ethanol
- Temperature : 50–100°C
- Pressure : 800–900 psi
- Yield : 12–30% (dependent on tar formation)
- Mix 25 g 2-nitroacetophenone, 100 mL ethanol, and 2.5 g Pd/C.
- React at 50°C under H₂ for 18 hours.
- Filter catalyst, distill filtrate to isolate product.
Alkylation of Benzyl Alcohol Derivatives
Reaction pathway :
Benzyl alcohol reacts with formaldehyde and methylamine via Schiff base formation, followed by sodium borohydride reduction to introduce methylamino groups. For target compound synthesis, 2-aminophenylmethyl groups are introduced through analogous alkylation.
- Reagents : Benzyl alcohol, formaldehyde (2 eq), methylamine (1.5 eq)
- Solvent : Ethanol/water (3:1)
- Reducing agent : NaBH₄ (1.2 eq)
- Yield : ~70%
- Formaldehyde and methylamine generate an imine intermediate.
- NaBH₄ reduces the imine to a secondary amine.
- Purification via ethanol/hexane crystallization.
Multi-Step Synthesis via Oxazolidine Intermediates
- Oxazolidine formation : React m-trimethylacetoxyphenyl derivatives with 2,2,3-trimethyloxazolidine in ether.
- Hydrolysis : Treat with HCl gas to cleave the oxazolidine ring.
- Crystallization : Isolate the product using ethanol/hexane.
Data :
| Step | Conditions | Yield |
|---|---|---|
| Oxazolidine formation | Ether, 25°C, 6 hours | 85% |
| Hydrolysis | HCl gas, ethanol, 0°C | 70% |
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Catalytic Hydrogenation | 12–30% | 85–90% | Industrial |
| Alkylation | ~70% | 95% | Lab-scale |
| Oxazolidine Route | 70–85% | 99% ee | Pilot-scale |
- The oxazolidine method achieves superior stereochemical control but requires specialized intermediates.
- Catalytic hydrogenation is scalable but limited by side reactions.
Industrial-Scale Considerations
- Catalyst recycling : Pd/C can be reused up to 5 cycles with <10% activity loss.
- Solvent recovery : Ethanol is distilled and recycled, reducing costs by ~40%.
- Byproduct management : Tar-like residues from hydrogenation are incinerated.
Chemical Reactions Analysis
Types of Reactions
Alpha-((((2-Aminophenyl)methyl)methylamino)methyl)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed
Oxidation: Formation of benzaldehyde or benzophenone derivatives
Reduction: Formation of primary or secondary amines
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
1.1. Pharmacological Properties
Alpha-((((2-Aminophenyl)methyl)methylamino)methyl)benzyl alcohol is primarily noted for its role as a precursor in the synthesis of bioactive compounds, particularly those exhibiting vasoconstrictive properties. It can be enzymatically cleaved to release phenylephrine, a well-known decongestant and mydriatic agent used in ophthalmology and for the treatment of nasal congestion and asthma .
1.2. Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound serves as an important intermediate in the synthesis of various APIs. For instance, it has been utilized in the development of m-hydroxy-α-[(methylamino)methyl]benzyl alcohol derivatives, which are effective in treating conditions such as glaucoma and bronchial asthma . The capability to synthesize optically active forms enhances its therapeutic efficacy while minimizing potential side effects associated with racemic mixtures.
2.1. Case Study: Use in Asthma Management
A study demonstrated that compounds derived from this compound effectively managed asthma symptoms in animal models. The therapeutic effects were attributed to the compound's ability to act as a selective agonist for adrenergic receptors, leading to bronchodilation and reduced airway resistance .
2.2. Case Study: Ophthalmic Applications
In ophthalmology, derivatives of this compound have been investigated for their mydriatic effects. Clinical trials have shown that these compounds can induce pupil dilation effectively while maintaining a favorable safety profile compared to traditional agents .
The synthesis of this compound typically involves multi-step organic reactions, including amination and reduction processes that yield high purity products suitable for pharmaceutical applications .
Future Directions in Research
The ongoing research into this compound focuses on enhancing its pharmacological properties through structural modifications and exploring new therapeutic applications beyond its current uses. Potential areas include:
- Development of targeted drug delivery systems.
- Investigation into its role as an inhibitor in cancer therapies.
- Exploring its effects on other receptor systems within the body.
Mechanism of Action
The mechanism of action of alpha-((((2-Aminophenyl)methyl)methylamino)methyl)benzyl alcohol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to physiological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
2-Aminobenzyl Alcohol
alpha-[(Methylamino)methyl]benzyl alcohol
- Molecular Formula: C₉H₁₃NO ().
- Key Differences: Missing the 2-aminophenylmethyl group.
- Pharmacology: Structurally related to sympathomimetics like epinephrine (). The methylamino group enhances lipophilicity, improving blood-brain barrier penetration .
3-Pivaloxy-α-(methylamino)methylbenzyl alcohol
(+)-3,4-Dihydroxy-alpha-((methylamino)methyl)benzyl alcohol 3,4-dipivalate hydrochloride
- Molecular Formula : C₂₃H₃₆N₂O₅·HCl ().
- Key Differences : Features dihydroxy and dipivalate groups, enhancing solubility and stability.
- Applications : Used as a prodrug in pharmaceutical formulations due to improved resorption .
Physicochemical and Pharmacological Comparisons
Solubility and Stability
*Assuming esterification or steric shielding from the 2-aminophenyl group.
Pharmacological Activity
- Adrenergic analogs: Epinephrine () and synephrine () share the alpha-(methylaminomethyl)benzyl alcohol backbone. These compounds bind adrenergic receptors, suggesting the target compound may exhibit similar activity but with modified selectivity due to the 2-aminophenyl group .
Biological Activity
Alpha-((((2-Aminophenyl)methyl)methylamino)methyl)benzyl alcohol, also known as a derivative of phenylethanolamine, exhibits significant biological activity that has garnered attention in pharmacological research. This compound is characterized by its structural complexity and potential therapeutic applications, particularly in the fields of respiratory and ophthalmic medicine.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 256.35 g/mol
- Density : 1.04 g/cm³ .
The biological activity of this compound is primarily attributed to its ability to interact with adrenergic receptors. Upon administration, it is believed to enzymatically cleave to release optically active phenylephrine, which acts as a vasoconstrictor and decongestant. This mechanism is particularly useful in managing conditions such as asthma and nasal congestion .
Therapeutic Applications
The compound has been studied for various therapeutic applications:
- Respiratory Disorders : It is utilized in the management of asthma and nasal congestion due to its vasoconstrictive properties.
- Ophthalmology : The compound serves as a mydriatic agent and has applications in treating glaucoma .
- Potential for Drug Development : Research indicates that derivatives of this compound may serve as lead compounds for developing new therapeutics targeting adrenergic signaling pathways .
Case Studies
- Asthma Management : In a clinical study, patients administered phenylephrine showed significant improvement in respiratory function, demonstrating the efficacy of compounds that release this active moiety .
- Ophthalmic Applications : A study highlighted the effectiveness of phenylephrine-based compounds in inducing mydriasis during ophthalmic procedures, showcasing their role in enhancing visibility during surgery .
Comparative Biological Activity
A comparative analysis of related compounds reveals variations in biological activity based on structural modifications. The following table summarizes findings from recent studies:
Q & A
Q. What synthetic routes are available for alpha-((((2-Aminophenyl)methyl)methylamino)methyl)benzyl alcohol, and how can reaction yields be optimized?
Synthesis typically involves multi-step functionalization of benzyl alcohol derivatives. A validated approach includes:
- Reductive amination : React 2-aminobenzyl alcohol with formaldehyde and methylamine under catalytic hydrogenation (e.g., Pd/C) to install the methylamino group .
- Borane-THF reduction : For intermediates with nitrile or carbonyl groups, borane-THF complexes enable selective reduction to alcohols or amines, as demonstrated in the synthesis of 3-(aminomethyl)benzyl alcohol (96% yield) .
- Protection strategies : Use trifluoroacetamide protection for amine groups to prevent side reactions during alkylation steps. Yields for such intermediates range from 76% to 91%, depending on substitution patterns .
Optimization tips : Control reaction pH (e.g., neutralize with NaOH post-reduction) and employ inert atmospheres to minimize oxidation.
Q. How can structural characterization of this compound be reliably performed?
- NMR spectroscopy : Key signals include aromatic protons (δ 7.2–7.4 ppm), methylamino (–CH2–NH–, δ 3.8–4.6 ppm), and hydroxyl (–OH, δ 1.7–2.2 ppm, exchangeable with D2O) .
- Mass spectrometry : Confirm molecular weight (C16H20N2O) via high-resolution MS.
- X-ray crystallography : For crystalline derivatives (e.g., trifluoroacetamide-protected analogs), use single-crystal diffraction to resolve stereochemistry .
Q. What safety protocols are critical when handling this compound?
- Hazard mitigation : The compound’s amine and alcohol groups may cause eye/skin irritation (Category 2/4 toxicity). Use PPE (gloves, goggles) and work in a fume hood .
- Spill management : Absorb spills with inert materials (e.g., sand) and dispose via chemical waste streams .
- First aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes .
Advanced Research Questions
Q. How does the compound’s electronic structure influence its reactivity in catalytic applications?
The electron-rich 2-aminophenyl and methylamino groups enhance nucleophilicity, making it a candidate for:
- Ligand design : Coordinate with transition metals (e.g., Pd, Cu) for cross-coupling reactions.
- Enzyme inhibition : The benzyl alcohol moiety may mimic natural substrates in oxidoreductases, as seen in analogs targeting O<sup>6</sup>-alkylguanine-DNA alkyltransferases .
Experimental validation : Perform DFT calculations to map electron density and compare with kinetic data from catalytic assays.
Q. How can contradictory spectroscopic data between synthetic batches be resolved?
- Batch comparison : Analyze impurities via HPLC-MS. For example, incomplete oxidation in intermediates may yield mixed amino alcohol/aldehyde products .
- Isotopic labeling : Use <sup>13</sup>C-labeled methylamine to track reaction pathways and identify side products.
- Reproducibility checks : Standardize reaction conditions (e.g., solvent purity, temperature gradients) to minimize variability .
Q. What strategies improve stability during long-term storage?
- Derivatization : Protect labile amines as hydrochlorides or trifluoroacetamides, which enhance shelf life (e.g., trifluoroacetamide derivatives stable at −20°C for >6 months) .
- Formulation : Store under nitrogen in amber vials at −80°C to prevent oxidation and photodegradation.
- Stability assays : Monitor degradation via accelerated aging studies (40°C/75% RH) and correlate with LC-MS profiles .
Methodological Notes
- Synthesis scalability : Gram-scale production is feasible using borane-THF or catalytic hydrogenation, but pilot-scale reactions require optimized stirring and temperature control .
- Toxicity profiling : Use zebrafish embryo models to assess acute toxicity (LC50), leveraging protocols from benzyl alcohol analogs .
- Data reporting : Adopt the "STRIDE" framework (Stereochemistry, Temperature, Reaction time, Isolation methods, Dilution, Equivalents) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
